

Bombinakinin M: A Technical Guide to its Sequence, Modification, and Function

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Compound of Interest

Compound Name: Bombinakinin M

Cat. No.: B561563

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Introduction

Bombinakinin M is a bradykinin-related peptide first identified in the skin secretions of the Chinese red belly toad, *Bombina maxima*. As a member of the kinin family of peptides, it is involved in a variety of physiological processes, including inflammation and smooth muscle contraction. More recently, fragments of **Bombinakinin M** have demonstrated potent lipopolysaccharide (LPS)-neutralizing activity, highlighting its potential as a therapeutic agent against sepsis. This technical guide provides a comprehensive overview of the amino acid sequence, post-translational modifications, and biological functions of **Bombinakinin M**, along with detailed experimental protocols and pathway visualizations.

Core Data

Peptide Sequence and Properties

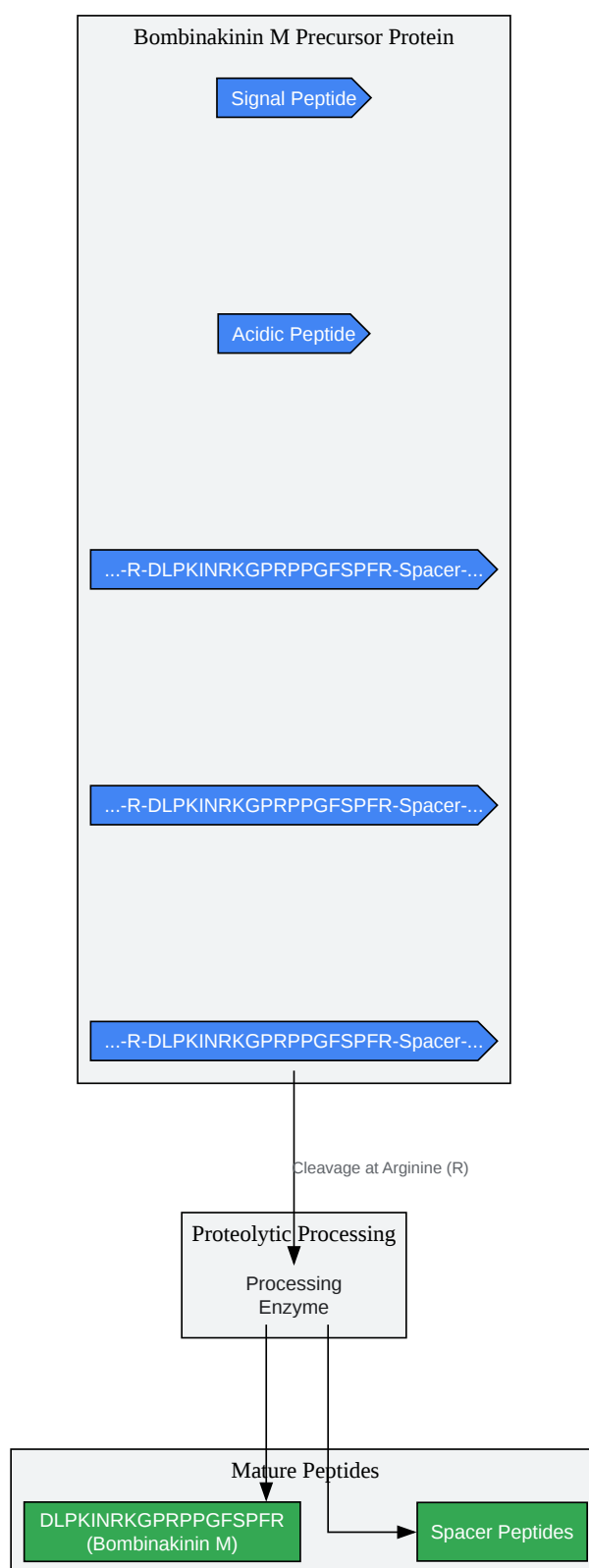
Bombinakinin M is a 19-amino acid peptide. Its sequence and key quantitative data are summarized below.

Property	Value	Reference
Full Amino Acid Sequence	DLPKINRKGP RPPGFSPFR	[1]
Bradykinin Core Sequence	RPPGFSPFR	[1]
N-terminal Extension	DLPKINRKGP	[1]
EC50 (Guinea Pig Ileum Contraction)	4 nM	[2]
Bradykinin EC50 (for comparison)	1 nM	[2]

Post-Translational Modification: Proteolytic Processing

Bombinakinin M is synthesized as part of a larger precursor protein. This precursor contains multiple, identical copies of a 28-amino acid peptide unit, which includes the **Bombinakinin M** sequence. The mature **Bombinakinin M** peptide is liberated from this precursor through proteolytic cleavage.

The cleavage event occurs at a single basic amino acid residue, arginine (R), located immediately upstream of the N-terminus of the final **Bombinakinin M** sequence. This type of monobasic processing is a common mechanism for the maturation of bioactive peptides from their precursors.



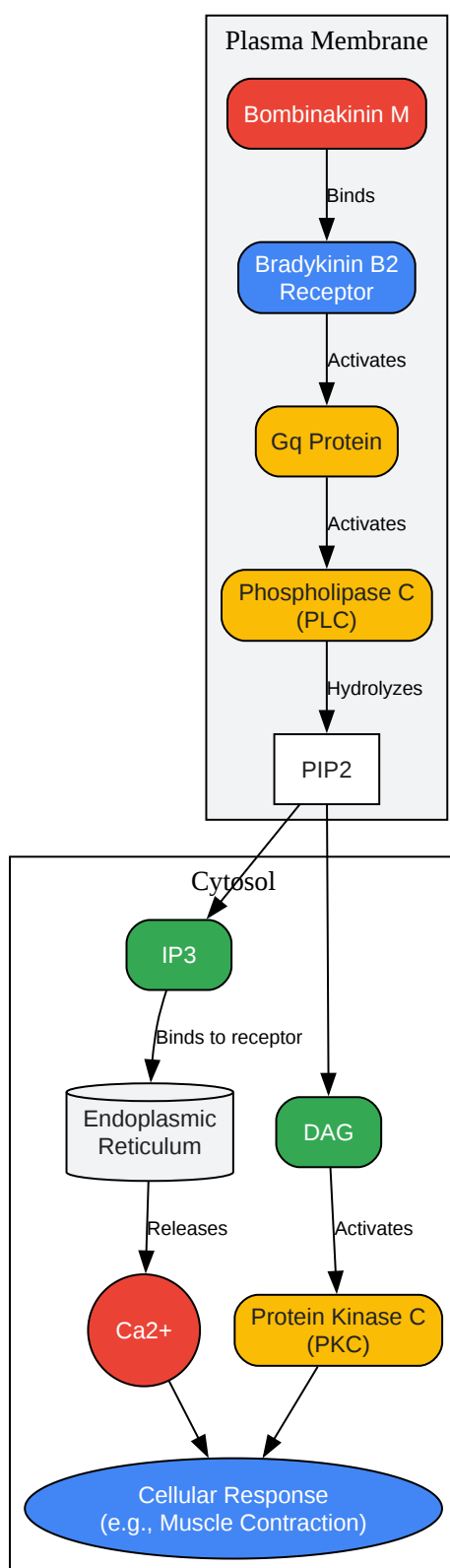
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Figure 1. Proteolytic processing of the **Bombinakinin M** precursor.

Biological Activity and Signaling Pathway

Bombinakinin M is a potent agonist of bradykinin B2 receptors. The binding of **Bombinakinin M** to these G-protein coupled receptors (GPCRs) initiates a well-characterized signaling cascade, primarily through the Gq alpha subunit.

Activation of the Gq protein stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca^{2+}). The resulting increase in intracellular Ca^{2+} concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to the downstream cellular responses, such as smooth muscle contraction.



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Figure 2. Bombinakinin M signaling pathway via the Bradykinin B2 receptor.

Experimental Protocols

Guinea Pig Ileum Contraction Assay

This *ex vivo* assay is used to determine the contractile activity of **Bombinakinin M** on smooth muscle tissue.

Objective: To measure the dose-dependent contraction of guinea pig ileum in response to **Bombinakinin M** and determine its EC50 value.

Methodology:

- **Tissue Preparation:** A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
- **Transducer Setup:** One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.
- **Equilibration:** The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes), with regular changes of the bath solution.
- **Dose-Response Curve Generation:**
 - Increasing concentrations of **Bombinakinin M** are added to the organ bath in a cumulative manner.
 - The contractile response at each concentration is recorded until a maximal response is achieved.
 - The tissue is washed to allow it to return to baseline before testing the next substance (e.g., bradykinin for comparison).
- **Data Analysis:** The magnitude of contraction is plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value (the concentration that produces 50% of the maximal response) is then calculated.

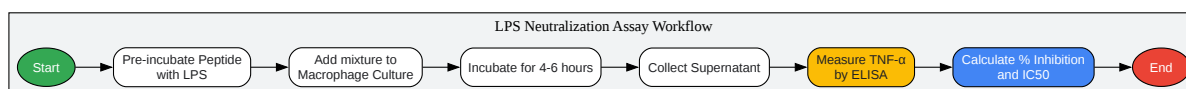
Lipopolysaccharide (LPS) Neutralization Assay

This in vitro assay assesses the ability of **Bombinakinin M** fragments to neutralize the pro-inflammatory effects of LPS.

Objective: To quantify the inhibition of LPS-induced inflammatory response by peptide fragments.

Methodology (using macrophage cell line):

- Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and seeded in 96-well plates.
- Peptide-LPS Incubation: Various concentrations of the **Bombinakinin M** fragment are pre-incubated with a fixed concentration of LPS (from a specific bacterial strain, e.g., E. coli O111:B4) for a defined period (e.g., 30 minutes at 37°C).
- Cell Stimulation: The peptide-LPS mixtures are added to the macrophage cultures and incubated for a period sufficient to induce an inflammatory response (e.g., 4-6 hours).
- Cytokine Measurement: The cell culture supernatant is collected, and the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF- α), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- Data Analysis: The percentage of inhibition of TNF- α release is calculated for each peptide concentration relative to the control (LPS alone). An IC₅₀ value (the concentration of peptide that inhibits 50% of the LPS-induced TNF- α release) can be determined.



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Figure 3. Experimental workflow for the LPS neutralization assay.

Conclusion

Bombinakinin M is a fascinating bioactive peptide with a dual role as a potent bradykinin B2 receptor agonist and a source of LPS-neutralizing fragments. Its unique precursor structure and processing mechanism provide insights into the biosynthesis of kinin-related peptides in amphibians. The well-defined signaling pathway through the B2 receptor offers a clear framework for understanding its physiological effects. The experimental protocols detailed herein provide a foundation for further research into the therapeutic potential of **Bombinakinin M** and its derivatives, particularly in the context of inflammatory conditions and sepsis.

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References

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- 2. Cloning of bradykinin precursor cDNAs from skin of *Bombina maxima* reveals novel bombinakinin M antagonists and a bradykinin potential peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
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